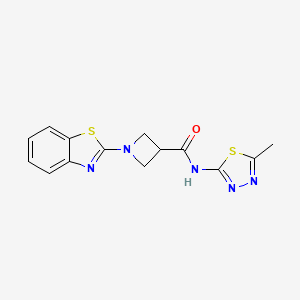

1-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide

Descripción

1-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide is a complex organic compound that features a unique combination of benzothiazole and thiadiazole moieties

Propiedades

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS2/c1-8-17-18-13(21-8)16-12(20)9-6-19(7-9)14-15-10-4-2-3-5-11(10)22-14/h2-5,9H,6-7H2,1H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEYIOKVPFLPTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve consistent quality and cost-effectiveness in large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 1-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Aplicaciones Científicas De Investigación

1-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

Materials Science: It is explored for its use in the development of novel materials with specific electronic properties.

Biology: It is studied for its interactions with biological macromolecules and potential as a biochemical probe

Mecanismo De Acción

The mechanism by which 1-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparación Con Compuestos Similares

- 1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide

- N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide

- 1-(benzo[d]thiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide

Uniqueness: 1-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide is unique due to the presence of both benzothiazole and thiadiazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications compared to similar compounds .

Actividad Biológica

1-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a thiadiazole derivative. The IUPAC name reflects its intricate architecture:

- IUPAC Name : 1-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide

- Molecular Formula : C13H12N4S3

- Molecular Weight : 308.45 g/mol

Anticancer Activity

Research indicates that compounds containing benzothiazole and thiadiazole motifs exhibit notable anticancer properties. For instance, derivatives of 1,3-benzothiazole have been shown to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.37 |

| HeLa (Cervical Cancer) | 0.73 |

| A549 (Lung Cancer) | 0.95 |

These values suggest that the compound may effectively induce apoptosis and inhibit cell cycle progression in cancer cells .

The primary mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes and pathways associated with cancer cell survival and proliferation. Specifically:

- Inhibition of DprE1 : Similar compounds have been reported to target DprE1, an enzyme crucial for the biosynthesis of mycobacterial cell walls, thereby exhibiting antimicrobial properties.

- Apoptosis Induction : Flow cytometry studies have demonstrated that specific derivatives can significantly induce apoptotic cell death in HeLa cells by blocking the cell cycle at the sub-G1 phase .

Antimicrobial Activity

In addition to anticancer effects, there is evidence suggesting that this compound may possess antimicrobial properties. Compounds with similar structures have been shown to inhibit bacterial growth by disrupting cell wall synthesis pathways .

Study on Anticancer Properties

A comprehensive study evaluated the cytotoxic effects of several derivatives of this compound against human cancer cell lines. The results indicated that modifications to the benzothiazole and thiadiazole rings enhanced anticancer activity:

- Prototype Compound : 5d (IC50 = 0.37 µM against HeLa)

- Reference Drug : Sorafenib (IC50 = 7.91 µM)

These findings highlight the potential for developing more potent anticancer agents based on this compound's structure .

Study on Antimicrobial Effects

Another study focused on the antimicrobial activity of related benzothiazole derivatives against Mycobacterium tuberculosis. The results showed significant inhibition of bacterial growth, suggesting that similar mechanisms may apply to 1-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.